molecular formula C17H14ClN3OS B11943997 1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea CAS No. 196875-41-9

1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea

Cat. No.: B11943997
CAS No.: 196875-41-9
M. Wt: 343.8 g/mol
InChI Key: HZVNREMABNFFPU-UHFFFAOYSA-N
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Description

1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea is a chemical compound with the molecular formula C18H16ClN3O2S It is known for its unique structure, which includes a quinoline ring substituted with a chloro and methoxy group, a phenyl ring, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea typically involves the reaction of 4-chloro-7-methoxyquinoline-2-amine with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effectiveness and sustainability in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group on the quinoline ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The thiourea moiety can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-7-methoxy-2-quinolyl)-3-(p-tolyl)urea: Similar structure but with a p-tolyl group instead of a phenyl group.

    1-(4-Chloro-7-methoxy-2-quinolyl)-3-(2,6-xylyl)urea: Contains a 2,6-xylyl group instead of a phenyl group.

Uniqueness

1-(4-Chloro-7-methoxy-2-quinolyl)-3-phenyl-2-thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical and biological properties. The combination of the quinoline ring with the phenyl and thiourea groups enhances its potential for diverse applications, making it a valuable compound for further research and development.

Properties

CAS No.

196875-41-9

Molecular Formula

C17H14ClN3OS

Molecular Weight

343.8 g/mol

IUPAC Name

1-(4-chloro-7-methoxyquinolin-2-yl)-3-phenylthiourea

InChI

InChI=1S/C17H14ClN3OS/c1-22-12-7-8-13-14(18)10-16(20-15(13)9-12)21-17(23)19-11-5-3-2-4-6-11/h2-10H,1H3,(H2,19,20,21,23)

InChI Key

HZVNREMABNFFPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)NC(=S)NC3=CC=CC=C3)Cl

Origin of Product

United States

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